molecular formula C12H10O2 B082140 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one CAS No. 14935-18-3

5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one

Cat. No. B082140
CAS RN: 14935-18-3
M. Wt: 186.21 g/mol
InChI Key: HSGWXYJMKXOHSD-UHFFFAOYSA-N
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Description

5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one is a chemical compound with the molecular formula C12H10O2 . It is also known by other names such as 5,6-Dihydrobenzo[de]isochromen-1(4H)-one .


Molecular Structure Analysis

The molecular structure of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one is available as a 2D Mol file . The molecular weight of this compound is 186.21 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one include its molecular formula (C12H10O2), molecular weight (186.21 g/mol), and its structure . Additional properties like melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

  • Synthesis of Derivatives : Efficient methods have been developed for synthesizing derivatives of 1H-Naphtho[2,1-b]pyrans and 4H-1-Benzopyrans under solvent-free conditions, which are important for various chemical applications (Shekhar et al., 2012).

  • Photochromic Materials : The compound has been used in the creation of chiroptical binaphthopyran switches, showing amplified circular dichroism (CD) response in a polystyrene film, indicating potential applications in optical materials (Kicková et al., 2010).

  • Pharmaceutical Applications : Research has explored the synthesis and pharmacological activities of N,N-disubstituted 1-amino-2-phenyl-3H,12H-naphtho[1,2-b]pyrano[2,3-d]pyran-3-ones, which showed antiarrhythmic and analgesic activities, indicating potential pharmaceutical applications (Longobardi et al., 1996).

  • Fluorescence Reagents : It has been used to develop new fluorescence reagents for compounds containing amino groups, enhancing analytical chemistry techniques (Khalaf & Rimpler, 1977).

  • Total Synthesis of Natural Products : The compound plays a role in the one-pot preparation of 1H-naphtho[2,3-c]pyran-5,10-diones and its application to the concise total synthesis of natural products like eleutherin (Kobayashi et al., 1998).

  • Catalysis and Chemical Reactions : Research includes the synthesis of naphtho[1,8-bc]pyran derivatives through rhodium-catalyzed oxidative coupling, demonstrating the compound's relevance in catalytic processes (Mochida et al., 2010).

  • Bioactivity and Biosynthesis : A review on naphthopyranones, including the 1H-naphtho[2,3-c]pyran-1-one structure, discusses their isolation, bioactivity, biosynthesis, and synthetic methods, indicating their importance in natural product chemistry (Donner, 2015).

  • Sensor Development : The compound has been used in the design and synthesis of fluorescent sensors for the detection of Ni2+ ions and live cell imaging, showcasing its potential in sensor technology and biological applications (Khan et al., 2018).

properties

IUPAC Name

3-oxatricyclo[7.3.1.05,13]trideca-1(12),4,9(13),10-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-12-10-6-2-4-8-3-1-5-9(7-14-12)11(8)10/h2,4,6-7H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGWXYJMKXOHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=COC(=O)C3=CC=C2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461892
Record name 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one

CAS RN

14935-18-3
Record name 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one
Reactant of Route 2
5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one
Reactant of Route 3
5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one
Reactant of Route 4
5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one
Reactant of Route 5
5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one
Reactant of Route 6
5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one

Citations

For This Compound
1
Citations
BA Kowalczyk - Synthesis, 2000 - thieme-connect.com
A short synthesis of the 5-HT3 receptor antagonist RS-42358 was developed based on the condensation of lactone 2 with S-3-aminoquinuclidine. The position 2 analogs of RS-42358 …
Number of citations: 11 www.thieme-connect.com

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